N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl group is introduced to the dihydropyridine ring.
Attachment of the Nitrobenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the nitrobenzyl group is attached to the nitrogen atom of the dihydropyridine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development, particularly in designing calcium channel blockers.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension and angina.
Uniqueness
N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridines.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-15-4-2-5-16(10-15)21-19(25)14-7-8-18(24)22(12-14)11-13-3-1-6-17(9-13)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQADFUIFDFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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